N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

Medicinal Chemistry Chiral Synthesis Structure-Activity Relationship (SAR)

This (R)-enantiomer is defined by a single stereocenter at the pyrrolidine 3-position, distinguishing it from its (S)-enantiomer (CAS 1354016-06-0) and achiral analogs. This chirality is critical for target engagement in drug discovery. Its primary amine handle is ideal for PROTAC linker attachment, while the acetamide group enables further derivatization. Purchasing this specific CAS ensures reproducibility and avoids experimental invalidation from stereochemical mismatches.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Cat. No. B7985255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(C1)CCN
InChIInChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m1/s1
InChIKeyNKNKAXVZBNGAAZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide: Key Physicochemical and Structural Properties for Procurement


N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1354003-41-0) is a chiral, small-molecule acetamide derivative featuring a (3R)-pyrrolidinyl core . Its molecular formula is C8H17N3O, with a molecular weight of 171.24 g/mol [1]. The compound is defined by a specific stereocenter at the 3-position of the pyrrolidine ring, which distinguishes it from its (S)-enantiomer (CAS 1354016-06-0) and from achiral des-aminoethyl variants . Predicted physicochemical properties include a boiling point of 354.8±35.0 °C, a density of 1.08±0.1 g/cm³, and a pKa of 15.88±0.20 . It is primarily offered as a research chemical for laboratory use, with typical specifications including a purity of 98% .

Why N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide Cannot Be Substituted with General Pyrrolidine Acetamides


Procurement of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is not interchangeable with achiral, racemic, or other N-substituted pyrrolidine acetamides due to its specific stereochemical and structural features. The presence of a single (R)-configured chiral center at the pyrrolidine 3-position is a critical determinant of biological activity in related compound classes, where stereochemistry profoundly impacts target engagement and selectivity [1]. Furthermore, the primary amine group on the ethyl side chain is a key functional handle that enables distinct chemical reactivity and biological interactions not possible with N-alkylated analogs [2]. Therefore, substituting this compound with a seemingly similar generic pyrrolidine acetamide risks invalidating experimental outcomes or synthetic pathways due to differences in chiral recognition, binding affinity, or chemical derivatization potential.

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide: Quantitative Differentiation and Comparative Performance Data


Stereochemical Purity and Enantiomeric Differentiation: (R) vs. (S) Configurations

In a closely related series of antimalarial pyrrolidine acetamides, the absolute stereochemistry of the pyrrolidine ring was shown to dictate biological potency. The active enantiomer in that series, (-)-CWHM-1552, possesses a (3S,4R) configuration and exhibited an in vitro IC50 of 51 nM against P. falciparum 3D7, while the opposite enantiomer was significantly less potent [1]. While this data is from a more complex 4-aryl analog, it establishes a class-level inference that the (R)-stereochemistry in N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is likely a non-negotiable feature for any stereospecific biological target or chiral synthesis application. This differentiates the compound from its (S)-enantiomer (CAS 1354016-06-0), for which no comparable activity data exists .

Medicinal Chemistry Chiral Synthesis Structure-Activity Relationship (SAR)

Functional Handle Availability: Primary Amine vs. N-Alkylated Analogs

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide contains a free primary amine on its ethyl side chain, a feature absent in its N-ethyl and N-isopropyl analogs (CAS 1353993-76-6 and 1353983-00-2, respectively) . This primary amine is a highly versatile functional group for further derivatization, enabling a wide range of reactions such as reductive amination, amide coupling, and sulfonylation, which are not directly possible with the N-alkylated versions without deprotection or more complex synthetic steps.

Synthetic Chemistry Bioconjugation Medicinal Chemistry

Lack of Direct Quantitative Biological Activity Data for N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available, direct quantitative biological activity data (e.g., IC50, Ki, EC50) for N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide against any specific biological target. Therefore, no direct head-to-head comparison of its potency or selectivity relative to a comparator molecule can be made at this time. Any claims of superior biological performance for this specific compound would be speculative.

Biological Evaluation Target Engagement Pharmacology

Recommended Research Applications for N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidines

The defined (R)-stereochemistry of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide makes it a valuable starting material for the synthesis of enantioenriched pyrrolidine-containing compounds. This is supported by class-level evidence that the stereochemistry of the pyrrolidine core is critical for biological activity in drug discovery programs, as seen in antimalarial research [1].

Functionalizable Scaffold for Targeted Covalent Inhibitor or PROTAC Development

The presence of both a secondary acetamide and a primary amine functional group offers two distinct handles for chemical derivatization. The primary amine, in particular, is an ideal attachment point for linkers used in targeted protein degradation (PROTAC) or for introducing reactive warheads in covalent inhibitor design [1].

Reference Standard for Analytical Method Development and Chiral Purity Determination

As a single, well-defined enantiomer with a CAS number (1354003-41-0), this compound can serve as an analytical reference standard. It can be used to develop and validate chiral HPLC or SFC methods to separate the (R)- and (S)-enantiomers (CAS 1354016-06-0), ensuring the quality control of related synthetic compounds or active pharmaceutical ingredients (APIs) [1].

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